Morpholine vs. Dimethylamino at the Quinoline 4-Position: Solubility and C-RAF Potency Comparison
In a direct comparative study of quinoline-diarylurea C-RAF inhibitors, the morpholino-substituted analog (compound 1j) achieved an IC50 of 0.067 μM against C-RAF kinase, whereas the corresponding dimethylamino-substituted analog (compound 1a) showed an IC50 of 0.52 μM, representing a 7.8-fold improvement in potency conferred by the morpholine moiety [1]. The morpholino analog also exhibited higher aqueous solubility (52 μg/mL at pH 7.4) compared to the dimethylamino analog (38 μg/mL), demonstrating that the morpholine group simultaneously enhances target engagement and developability [1]. The target compound CAS 1189856-26-5 retains this 4-morpholino motif and is the direct 4-chlorophenyl analog of the published morpholino series, positioning it as a potential intermediate between the 2-methoxy and 4-chloro derivatives.
| Evidence Dimension | C-RAF kinase inhibition IC50 and aqueous solubility at pH 7.4 |
|---|---|
| Target Compound Data | C-RAF IC50 = 0.067 μM (for the 4-morpholino-2-phenylquinoline scaffold bearing a 2,4-disubstituted terminal phenyl in the published morpholino series; the target compound CAS 1189856-26-5 is the 4-chlorophenyl derivative of this scaffold) |
| Comparator Or Baseline | Dimethylamino analog: C-RAF IC50 = 0.52 μM; Solubility (aq., pH 7.4) = 38 μg/mL |
| Quantified Difference | 7.8-fold lower IC50; 37% higher aqueous solubility for the morpholino scaffold |
| Conditions | C-RAF kinase inhibition assay (in vitro); Solubility measured by shake-flask method at pH 7.4 |
Why This Matters
For procurement decisions in kinase inhibitor programs, the morpholine-containing scaffold offers a quantifiable advantage in both biochemical potency and solubility, reducing the need for late-stage formulation optimization.
- [1] Zaraei, S.-O., et al. Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity. European Journal of Medicinal Chemistry, 2022, 238, 114434. View Source
